(2E,6Z)-Nona-2,6-dien-1-ol

描述

Historical Context and Discovery of (2E,6Z)-Nona-2,6-dien-1-ol in Natural Products

The first nonadienol identified in nature was this compound, which was discovered in 1935 by Ruzicka as a component of violet leaves. perfumerflavorist.com Subsequent research by Takei in 1938 led to its isolation from violet leaves and its synthesis from leaf alcohol. perfumerflavorist.com A year later, in 1939, Takei also isolated this compound from cucumbers. perfumerflavorist.com The precise structure of the molecule was later determined by Seidel in 1944. perfumerflavorist.com The process of determining the structure of such alcohols is made more complex by their tendency to isomerize, which involves shifts in their cis-trans configuration and the movement of double bonds along the aliphatic chain. perfumerflavorist.com

This compound, also known as violet leaf alcohol, is responsible for the characteristic green and fatty scent of Violet Leaf Absolute, from which it can be extracted. scentree.cochemicalbook.com It has since been identified in a variety of other natural sources, including cucumber oil, melons, muscadine grapes, salmon, and squid. perfumerflavorist.comchemicalbook.com The presence of this compound in these sources, albeit in small concentrations, highlights its role as a plant metabolite. chemicalbook.comnih.gov The C9-dien aldehydes and alcohols, including this compound, are formed through the cleavage of linolenic acid by lipoxygenase catalysts, followed by further dehydrogenation, reduction, and isomerization reactions. perfumerflavorist.com Its corresponding aldehyde, (2E,6Z)-nona-2,6-dienal, is also a significant natural flavor component, notably recognized as the essence of cucumbers. wikipedia.org

Chemical Classification and Structural Significance in Contemporary Organic Chemistry Research

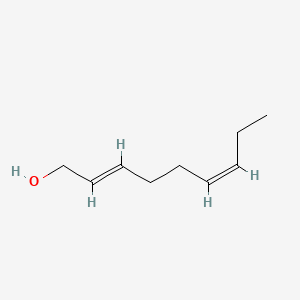

This compound is chemically classified as a primary allylic alcohol. chemicalbook.comnih.gov Its structure consists of a nine-carbon chain with two double bonds located at the second and sixth positions. The "(2E,6Z)" designation specifies the stereochemistry of these double bonds, with the "E" (entgegen) indicating a trans configuration at the second carbon and the "Z" (zusammen) indicating a cis configuration at the sixth carbon. nih.gov It is also categorized as a fatty alcohol, which are aliphatic alcohols with a chain of at least six carbon atoms. rxnfinder.orgfoodb.ca Furthermore, it is considered a volatile organic compound and a medium-chain primary fatty alcohol. chemicalbook.comnih.gov

The structural characteristics of this compound, particularly the presence and configuration of its double bonds, are of significant interest in organic chemistry. ontosight.ai This unsaturation influences its reactivity, making it a precursor for the synthesis of other valuable chemicals, such as its corresponding esters like (2E,6Z)-Nona-2,6-dienyl acetate (B1210297). scentree.cofoodb.ca The synthesis of this compound itself is a subject of study, with one common method starting from (Z)-3-Hexenol. scentree.cochemicalbook.com This starting material is converted to its halide, which then forms a Grignard reagent. The reaction of this reagent with acrolein produces a nonadien-3-ol, which is subsequently converted to this compound through an allylic rearrangement. scentree.cochemicalbook.com The challenges in synthesizing and identifying isomers of nonadienols have been a persistent area of research. perfumerflavorist.com

The compound's distinct organoleptic properties, described as a powerful, green, and vegetable-like odor, have led to its use as a flavoring agent and fragrance. chemicalbook.comnih.govthegoodscentscompany.com This has prompted research into its application in various industries.

Interactive Data Table: Chemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C9H16O | nih.gov |

| Molecular Weight | 140.22 g/mol | nih.gov |

| IUPAC Name | This compound | nih.gov |

| CAS Number | 28069-72-9 | nih.gov |

| Appearance | White to yellowish liquid | nih.gov |

| Odor | Powerful, green, vegetable | nih.gov |

Interactive Data Table: Synonyms for this compound

| Synonym | Source |

| trans,cis-2,6-Nonadien-1-ol | nih.gov |

| trans-2,cis-6-Nonadienol | nih.gov |

| Cucumber alcohol | ontosight.ai |

| Violet leaf alcohol | ontosight.ai |

Structure

2D Structure

3D Structure

属性

IUPAC Name |

(2E,6Z)-nona-2,6-dien-1-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16O/c1-2-3-4-5-6-7-8-9-10/h3-4,7-8,10H,2,5-6,9H2,1H3/b4-3-,8-7+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AMXYRHBJZOVHOL-ODYTWBPASA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC=CCCC=CCO | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC/C=C\CC/C=C/CO | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7047192 | |

| Record name | trans-2,cis-6-Nonadien-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7047192 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

140.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid, White to yellowish liquid; powerful, green, vegetable | |

| Record name | 2,6-Nonadien-1-ol, (2E,6Z)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2,6-Nonadien-1-ol | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1175/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Solubility |

Insoluble in water, soluble (in ethanol) | |

| Record name | 2,6-Nonadien-1-ol | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1175/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

0.860-0.880 | |

| Record name | 2,6-Nonadien-1-ol | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1175/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

CAS No. |

28069-72-9, 7786-44-9 | |

| Record name | trans-2,cis-6-Nonadienol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=28069-72-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,6-Nonadien-1-ol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007786449 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | trans-2,cis-6-Nonadienol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028069729 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,6-Nonadien-1-ol, (2E,6Z)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | trans-2,cis-6-Nonadien-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7047192 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Nona-2,6-dien-1-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.029.179 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | (2E,6Z)-nona-2,6-dien-1-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.044.364 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,6-NONADIEN-1-OL, (2E,6Z)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5DX8YYV2FV | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Natural Occurrence and Biological Distribution

Occurrence in Terrestrial Plant Species

Cucumis melo (Melon) as a Source of Volatile Organic Compounds

(2E,6Z)-Nona-2,6-dien-1-ol is a recognized volatile component in melons (Cucumis melo). While its direct presence is noted, its corresponding aldehyde, (2E,6Z)-nona-2,6-dienal, is often more prominently discussed as a key contributor to the typical cucumber-like flavor of the fruit. researchgate.net Research on Jiashi muskmelon juice identified twelve potent odorants, including (3Z,6Z)-nona-3,6-dien-1-ol, but highlighted (2E,6Z)-nona-2,6-dienal as a key aroma-active compound. researchgate.net Further studies on cantaloupe aroma have confirmed the presence of 2E,6Z-nonadienal through GC-MS/MS analysis, although 3Z,6Z-nonadienal was not detected. acs.org The biosynthesis of these C9 compounds is linked to the degradation of linolenic acid. acs.org

Viola odorata (Violet) Leaf and Blossom Constituents

The leaves and blossoms of the sweet violet (Viola odorata) are well-known sources of this compound. chemicalbook.com This compound, often referred to as violet leaf alcohol, imparts an intense, oily-green, and herbaceous-vegetable odor characteristic of violet leaves and freshly cut cucumbers. tinkturenpresse.de Its corresponding aldehyde, (2E,6Z)-nona-2,6-dienal, is also a main constituent of the volatile fraction of violet leaf absolute, contributing a strong, fatty green scent. tinkturenpresse.de The flower oil of Viola odorata also contains this compound, although its aldehyde counterpart is present in more significant quantities. tinkturenpresse.de

Root Exudates of Hordeum vulgare (Barley)

This compound has been identified as one of the volatile organic compounds (VOCs) emitted by the roots of barley (Hordeum vulgare). uliege.beresearchgate.net Studies have shown that the profile of VOCs released by barley roots can vary depending on the growth medium. uliege.beresearchgate.net In one study, 29 VOCs were identified from 21-day-old isolated roots. uliege.beresearchgate.net The major VOCs were fatty acid-derived compounds, which included this compound and its corresponding aldehyde. uliege.beresearchgate.net Interestingly, the emission levels of some VOCs, including this compound, were found to be lower in barley roots infected with pathogenic fungi compared to non-infected roots. plos.org

Aroma Profile Components in Physalis peruviana (Gooseberry)

Genetic and Varietal Influences on this compound Profiles in Plants

The production of this compound and related C9 compounds can be influenced by the genetic makeup and variety of the plant. In Viola odorata, absolutes isolated from violets of French origin were found to contain (2E,6Z)-nona-2,6-dienol as a specific volatile compound, distinguishing them from samples of Egyptian origin. researchgate.netnih.gov This suggests a geographical or varietal influence on the chemical profile of the plant's volatile emissions. Similarly, different cultivars of cucumbers exhibit significant variations in the types and amounts of aroma compounds, including C9 compounds like (E,Z)-2,6-nonadienal and (E,Z)-2,6-nonadienol. researchgate.net

Data Tables

Table 1: Occurrence of this compound and Related Aldehyde in Various Plant Species

| Plant Species | Scientific Name | Compound(s) Identified | Plant Part | Reference(s) |

| Melon | Cucumis melo | (2E,6Z)-Nona-2,6-dienal | Fruit | researchgate.netacs.org |

| Violet | Viola odorata | This compound, (2E,6Z)-Nona-2,6-dienal | Leaf, Blossom | chemicalbook.comtinkturenpresse.de |

| Barley | Hordeum vulgare | This compound, (2E,6Z)-Nona-2,6-dienal | Root | uliege.beresearchgate.net |

| Gooseberry | Physalis peruviana | (2E,6Z)-Nona-2,6-dienal | Fruit | mdpi.comresearchgate.net |

| Schisandra | Schisandra chinensis | This compound | Fruit | mdpi.com |

Table 2: Varietal and Geographical Influence on this compound Presence

| Plant Species | Scientific Name | Influencing Factor | Observation | Reference(s) |

| Violet | Viola odorata | Geographic Origin | (2E,6Z)-Nona-2,6-dienol was specific to samples of French origin compared to Egyptian origin. | researchgate.netnih.gov |

| Cucumber | Cucumis sativus | Cultivar | Significant variation in aroma compounds, including C9 aldehydes and alcohols, among different varieties. | researchgate.net |

Biosynthesis and Metabolic Pathways

Proposed Biosynthetic Routes from Fatty Acid Precursors

The primary precursors for the biosynthesis of C9 compounds, including (2E,6Z)-Nona-2,6-dien-1-ol, are the polyunsaturated fatty acids linoleic acid (C18:2) and α-linolenic acid (C18:3). usp.broup.com The initial and rate-limiting step in this pathway is the oxygenation of these fatty acids, catalyzed by lipoxygenase (LOX) enzymes. oup.com

Specifically, the 9-lipoxygenase (9-LOX) enzyme introduces molecular oxygen at the C9 position of the fatty acid backbone. oup.comnih.gov This reaction leads to the formation of 9-hydroperoxy-(10E,12Z)-octadecadienoic acid (9-HPOD) from linoleic acid and 9-hydroperoxy-(10E,12Z,15Z)-octadecatrienoic acid (9-HPOT) from α-linolenic acid. mdpi.com

These hydroperoxides are then cleaved by a hydroperoxide lyase (HPL) enzyme. usp.brmdpi.com The action of 9-HPL on these 9-hydroperoxides results in the formation of C9 aldehydes. mdpi.com From 9-HPOD, (3Z)-nonenal is produced. mdpi.com This aldehyde can then be further metabolized to produce this compound.

Enzymatic Mechanisms in this compound Formation

Following the initial cleavage by HPL, the resulting C9 aldehyde, (3Z)-nonenal, undergoes further enzymatic transformations. An isomerase can convert (3Z)-nonenal into (2E)-nonenal. mdpi.com Subsequently, alcohol dehydrogenase (ADH) enzymes play a crucial role in reducing these aldehydes to their corresponding alcohols. usp.brnih.gov

The direct precursor to this compound is the aldehyde (2E,6Z)-nonadienal. This aldehyde is reduced by an ADH to form the final alcohol product. The availability of specific ADH enzymes, their substrate specificity, and the expression levels of their corresponding genes are critical factors in determining the final concentration of this compound. usp.br

Genetic Determinants and Quantitative Trait Loci (QTL) Analysis of Biosynthesis

The genetic basis for the production of this compound and other C9 aroma compounds has been investigated through Quantitative Trait Loci (QTL) analysis in various plant species, particularly in cucumber (Cucumis sativus) and melon (Cucumis melo). researchgate.netnih.gov QTLs are regions of DNA that are associated with a particular phenotypic trait, in this case, the production of specific volatile compounds.

In cucumber, a major QTL, designated qol8-2.1, has been identified on chromosome 2 and is strongly associated with the production of (2E,6Z)-nonadien-1-ol. researchgate.net This region contains a cluster of nine lipoxygenase genes, with CsLOX08 showing a significant positive correlation with the levels of this C9 alcohol. researchgate.net This finding underscores the critical role of LOX genes in determining the aroma profile of cucumber fruit. researchgate.net

Similarly, in melon, QTLs related to various volatile compounds, including C9 alcohols and aldehydes, have been mapped. nih.govresearchgate.net Studies on near-isogenic lines (NILs) of melon have identified QTLs on chromosome 3 that influence the composition of aroma volatiles. nih.gov These genetic studies are crucial for understanding the inheritance of flavor and aroma traits and for breeding new varieties with desired sensory characteristics.

Comparative Biosynthetic Strategies Across Diverse Plant Species

While the general framework of the LOX pathway for C9 volatile production is conserved across many plant species, there are notable differences in the specific enzymes and regulatory mechanisms involved. For instance, in flowering plants, the biosynthesis of nonenal from C18 fatty acids via LOX and HPL is a common route. researchgate.net However, some organisms, like the moss Physcomitrella patens, utilize a different precursor, the C20 fatty acid arachidonic acid, to produce nonenal. researchgate.net

The relative abundance of C6 versus C9 aldehydes and alcohols can also vary significantly between species and even between different tissues of the same plant. researchgate.net This variation is largely attributed to the substrate specificity of the LOX and HPL enzymes present. usp.brnih.gov For example, 13-LOX and 13-HPL enzymes lead to the production of C6 volatiles, while 9-LOX and 9-HPL are responsible for C9 compounds. mdpi.comnih.gov The differential expression of these enzyme subfamilies contributes to the unique aroma profiles of different plants, such as the characteristic "green leaf" scent dominated by C6 compounds versus the cucumber-like notes of C9 volatiles. researchgate.netusp.br

Chemical Synthesis and Advanced Methodologies

Historical Evolution of Synthetic Approaches for Nonadienols

The journey to synthesize nonadienols, particularly (2E,6Z)-nona-2,6-dien-1-ol, has been marked by challenges, primarily due to the ease of isomerization of these compounds. perfumerflavorist.com This isomerization can lead to shifts in the cis-trans configuration and the position of the double bonds along the aliphatic chain. perfumerflavorist.com

The first nonadienol identified in nature was this compound, discovered in violet leaves by Ruzicka in 1935. perfumerflavorist.com Following this, Takei isolated it from violet leaves and accomplished its synthesis from leaf alcohol in 1938, and later from cucumbers in 1939. The precise structure was confirmed by Seidel in 1944. perfumerflavorist.com

Early laboratory-scale synthesis of nonadienols was developed by Ruzicka between 1926 and 1929. perfumerflavorist.com This was later scaled up by Firmenich for limited use in fragrances and flavors in the late 1930s. However, the first commercially available this compound was introduced in the early 1960s by Compagnie Parento, thanks to the research of Paul Bedoukian. perfumerflavorist.com

The natural occurrence of nonadienols is in very low concentrations in sources like violet leaves, cucumbers, and melons, making commercial extraction unfeasible. perfumerflavorist.com The biosynthesis in plants involves the cleavage of linolenic acid by lipoxygenase enzymes, followed by a series of reduction and isomerization steps. perfumerflavorist.com

The timeline below highlights key milestones in the commercialization of various nonadienol isomers:

| Year | Isomer | Company |

| Early 1960s | This compound | Compagnie Parento |

| 1979 | (2Z,6Z)-Nona-2,6-dien-1-ol | Bedoukian Research |

| 1979 | 2,4-Nonadien-1-ol | Bedoukian Research |

| 1980 | (2E,6E)-Nona-2,6-dien-1-ol | Fontarôme |

| 1984 | (3Z,6Z)-Nona-2,6-dien-1-ol | Bedoukian Research |

| 1996 | (3E,6Z)-Nona-2,6-dien-1-ol | Nippon Zeon |

Stereoselective Synthetic Routes via Grignard Reagents and Allylic Rearrangement

A common and effective method for the stereoselective synthesis of this compound involves the use of Grignard reagents and a subsequent allylic rearrangement. This route offers good control over the desired stereochemistry.

The synthesis typically starts with (Z)-3-hexen-1-ol. This starting material is crucial as its stereochemistry dictates the final configuration of the product. chemicalbook.com The (Z)-3-hexen-1-ol is first converted into its corresponding halide. This halide is then used to form a Grignard reagent. chemicalbook.com

The prepared Grignard reagent is then reacted with acrolein. This reaction yields 1,6-nonadien-3-ol. The final and key step is the allylic rearrangement of 1,6-nonadien-3-ol, which results in the formation of this compound. chemicalbook.com This rearrangement preferentially forms the thermodynamically more stable (2E) double bond while retaining the (6Z) double bond from the initial starting material.

Chemoenzymatic and Biocatalytic Approaches to this compound Synthesis

In response to the increasing consumer demand for natural flavor and fragrance compounds, chemoenzymatic and biocatalytic methods have emerged as promising alternatives to traditional chemical synthesis. mdpi.com These approaches utilize enzymes to carry out specific reaction steps, often with high selectivity and under mild conditions.

The biosynthesis of C9 dienols like this compound in plants occurs through the lipoxygenase (LOX) pathway. perfumerflavorist.com This natural process serves as a blueprint for biocatalytic production. The pathway starts with polyunsaturated fatty acids like linolenic acid. Lipoxygenase enzymes catalyze the oxygenation of these fatty acids to form hydroperoxides. mdpi.com

Specifically, to produce C9 compounds, 9-hydroperoxy linolenic acid (9-HPOT) is the key intermediate. A hydroperoxide lyase (HPL) enzyme then cleaves this intermediate to produce (3Z,6Z)-nonadienal. This aldehyde can then be reduced to (3Z,6Z)-nonadienol by an alcohol dehydrogenase (ADH). mdpi.com Isomerization of the dienal can lead to other isomers, and subsequent reduction by ADH can yield the corresponding alcohols. mdpi.com

Researchers are exploring the use of whole-cell biocatalysts or isolated enzymes to mimic this pathway for the industrial production of "natural" this compound. While chemical synthesis is often more cost-effective for producing large quantities, the "natural" label afforded by biocatalytic processes is a significant market driver. mdpi.com

Synthetic Strategies Involving Reduction of Related Dienals (e.g., (2E,6Z)-Nona-2,6-dienal)

Another important synthetic route to this compound is through the selective reduction of the corresponding aldehyde, (2E,6Z)-nona-2,6-dienal. This aldehyde is itself a valuable flavor and fragrance compound, known for its cucumber aroma.

The reduction of the aldehyde to the primary alcohol can be achieved using various reducing agents. The key challenge in this approach is to selectively reduce the aldehyde group without affecting the two double bonds present in the molecule. Common reagents for this type of selective reduction include sodium borohydride (B1222165) (NaBH₄).

The starting dienal, (2E,6Z)-nona-2,6-dienal, can be found in nature, for instance in barley roots, or synthesized through various methods. researchgate.net The controlled reduction of this dienal provides a direct route to the target alcohol.

Control of Stereochemistry and Isomeric Purity in Synthetic Products

Achieving high stereochemical control and isomeric purity is paramount in the synthesis of this compound, as different isomers can have distinct sensory properties. perfumerflavorist.com The desired violet leaf and cucumber aroma is specific to the (2E,6Z) isomer.

As mentioned earlier, the ease of isomerization of nonadienols presents a significant challenge. perfumerflavorist.com The choice of synthetic route and reaction conditions plays a critical role in minimizing the formation of unwanted isomers.

In the Grignard-based synthesis, the stereochemistry of the starting (Z)-3-hexen-1-ol is directly translated to the (6Z) double bond in the final product. The allylic rearrangement step is crucial for establishing the (2E) configuration. chemicalbook.com

For methods involving the hydrogenation of alkynes, such as in the synthesis of the precursor (Z)-3-hexen-1-ol, the use of specific catalysts like Lindlar's catalyst is essential to ensure the formation of the cis (Z) double bond from a triple bond.

The table below summarizes the common isomers of nona-2,6-dien-1-ol (B1213189) and their reported odor characteristics:

| Isomer | Common Name/Odor Profile |

| This compound | Violet leaf alcohol, cucumber, green, leafy |

| (2Z,6Z)-Nona-2,6-dien-1-ol | --- |

| (2E,6E)-Nona-2,6-dien-1-ol | --- |

| (3Z,6Z)-Nona-2,6-dien-1-ol | --- |

| (3E,6Z)-Nona-2,6-dien-1-ol | --- |

Isomers, Derivatives, and Analogues in Research

Characterization and Biological Activity of Nonadien-1-ol Stereoisomers

(2E,6Z)-Nona-2,6-dien-1-ol is a specific stereoisomer of nona-2,6-dien-1-ol (B1213189). The geometry of the double bonds at the C2 and C6 positions significantly influences the molecule's physical and sensory properties. It is classified as a primary allylic alcohol and a medium-chain fatty alcohol. nih.gov This compound is recognized as a volatile organic compound and a plant metabolite, contributing to the aroma of various natural products. nih.gov

The different stereoisomers of nona-2,6-dien-1-ol, including (2E,6E), (2Z,6E), and (2Z,6Z), arise from the E/Z (trans/cis) configuration at the two double bonds. google.com Each isomer presents a unique three-dimensional structure, which can lead to variations in biological activity and olfactory perception. For instance, the (2E,6Z) isomer is particularly noted for its powerful, green, and vegetable-like aroma, often described as reminiscent of cucumber and violet leaf. thegoodscentscompany.comsigmaaldrich.com

Research has explored the biological activities of nona-2,6-dien-1-ol isomers. One notable area of investigation is their potential as antimicrobial agents. google.com The specific stereochemical arrangement of the double bonds can affect how the molecule interacts with microbial cell membranes or enzymes, influencing its efficacy. Beyond antimicrobial action, these compounds are primarily valued as flavouring agents and fragrances in the food and cosmetic industries. nih.govnih.gov

Table 1: Properties of this compound and a Positional Isomer

| Property | This compound | (Z,Z)-3,6-Nonadien-1-ol |

|---|---|---|

| IUPAC Name | This compound | (3Z,6Z)-nona-3,6-dien-1-ol |

| Molecular Formula | C₉H₁₆O | C₉H₁₆O |

| Molar Mass | 140.22 g/mol | 140.22 g/mol |

| Appearance | White to yellowish liquid | Colourless liquid |

| Odor Profile | Powerful, green, vegetable, cucumber, violet leaf nih.govthegoodscentscompany.comsigmaaldrich.com | Strong, fatty, green cucumber nih.govfemaflavor.org |

| Reported Roles | Flavouring agent, fragrance, plant metabolite, antimicrobial nih.govgoogle.com | Flavouring agent, fragrance nih.gov |

Aldehyde Precursors and Derivatives: (2E,6Z)-Nona-2,6-dienal

(2E,6Z)-Nona-2,6-dienal, commonly known as cucumber aldehyde or violet leaf aldehyde, is the aldehyde corresponding to this compound. scentree.conih.gov This aldehyde is a crucial compound in the flavor and fragrance industry, prized for its exceptionally powerful and diffusive aroma, characterized as green, leafy, watery, and floral. smolecule.comthegoodscentscompany.com It is a key component responsible for the characteristic scent of cucumbers, watermelon, and violet leaves. smolecule.comscentree.co

As a precursor, this compound can be synthesized via the reduction of (2E,6Z)-nona-2,6-dienal. Conversely, the oxidation of the alcohol yields the aldehyde. scentree.co In many biological systems, such aldehyde-alcohol interconversions are common metabolic pathways.

(2E,6Z)-Nona-2,6-dienal is used to create fresh, green notes in perfumes and to impart melon, cucumber, and other fruit flavors in food products. thegoodscentscompany.comthegoodscentscompany.com Its detection threshold is extremely low, in the range of parts per billion, highlighting its potency as an aroma compound. scentree.co

Table 2: Characteristics of (2E,6Z)-Nona-2,6-dienal

| Characteristic | Description |

|---|---|

| Synonyms | Cucumber aldehyde, Violet leaf aldehyde, trans-2,cis-6-Nonadienal scentree.conih.gov |

| Molecular Formula | C₉H₁₄O nih.gov |

| Molar Mass | 138.21 g/mol nih.gov |

| Appearance | Colorless to slightly yellow liquid scentree.cochemicalbook.com |

| Odor Profile | Powerful, diffusive, green, leafy, cucumber, melon, floral smolecule.comthegoodscentscompany.com |

| Primary Use | Flavoring agent, Fragrance ingredient nih.govthegoodscentscompany.com |

| Natural Occurrence | Violet Leaf, Cucumber, Watermelon smolecule.comscentree.co |

Ester Derivatives, including (2E,6Z)-2,6-Nonadien-1-Yl Acetate (B1210297), and their Roles

Esterification of this compound with carboxylic acids produces ester derivatives, with (2E,6Z)-2,6-Nonadien-1-yl acetate being a prominent example. foodb.caebi.ac.uk This process modifies the parent alcohol's chemical properties, often resulting in a different aroma profile and increased stability. The acetate ester is described as having a green, fatty, and nutty scent. scentree.co

These ester derivatives belong to the class of organic compounds known as fatty alcohol esters. foodb.ca In the context of flavor and fragrance, converting the alcohol to its acetate ester can temper the volatility and reactivity of the free hydroxyl group. This can lead to a longer-lasting fragrance and a more nuanced aroma. For example, while the alcohol provides a sharp, fresh green note, its acetate might offer a softer, fruitier, and slightly fatty character.

Research into these esters helps in developing new flavor and fragrance ingredients with tailored sensory characteristics. The choice of the ester group (e.g., acetate, propionate) allows for fine-tuning the final aroma.

Table 3: Parent Compound and its Acetate Ester Derivative

| Compound | Odor Description | Role/Significance |

|---|---|---|

| This compound | Green, cucumber, violet leaf thegoodscentscompany.comsigmaaldrich.com | Parent alcohol, key fragrance and flavor component. nih.gov |

| (2E,6Z)-2,6-Nonadien-1-yl Acetate | Green, fatty, nutty scentree.co | Modifies aroma profile, potential for increased stability. scentree.co |

Structure-Activity Relationship Studies of Modified Analogues

Structure-activity relationship (SAR) studies are essential for understanding how a molecule's chemical structure correlates with its biological or sensory activity. For nona-2,6-dien-1-ol and its analogues, SAR studies aim to determine which structural features are critical for their characteristic aroma and biological functions.

While specific SAR studies on this compound are not extensively published, general principles can be applied. Modifications to the molecule could include:

Altering Double Bond Position and Geometry: Changing the location of the double bonds (e.g., from 2,6- to 3,6- or 2,4-) or their configuration (from EZ to EE, ZE, or ZZ) can dramatically alter the molecule's shape and, consequently, its fit into olfactory receptors or its interaction with biological targets. google.comresearchgate.net

Modifying the Carbon Chain: Shortening or lengthening the nine-carbon backbone would likely impact the compound's volatility and lipophilicity, affecting both its aroma profile and its ability to penetrate cell membranes.

Changing the Functional Group: Replacing the primary alcohol group with other functionalities, such as an ether, a different ester, or an amine, would create analogues with significantly different chemical properties and biological activities. mdpi.com For example, converting the alcohol to an ester or an aldehyde directly demonstrates this principle, as seen with nonadienal and nonadienyl acetate having distinct aromas from the parent alcohol. scentree.co

These studies are crucial for the rational design of new compounds. For instance, in the development of novel flavorings, SAR analysis can guide chemists in synthesizing analogues with enhanced potency, a more desirable scent profile, or greater stability in food matrices. mdpi.com Similarly, for therapeutic applications like antimicrobial agents, understanding the SAR can lead to the design of more effective and selective compounds. google.com

Biological and Ecological Significance

Role in Olfactory Perception and Plant Aroma Chemistry

The unique chemical structure of (2E,6Z)-Nona-2,6-dien-1-ol, particularly the configuration of its double bonds, gives it potent and specific olfactory properties. smolecule.com It is widely recognized as a powerful flavoring and fragrance agent, often described as having a green, vegetable-like odor. nih.govthegoodscentscompany.com

This compound is a key aroma component in a variety of fruits and vegetables, where it imparts characteristic fresh and green notes. thegoodscentscompany.com It is famously known as "cucumber alcohol" due to its striking contribution to the aroma of cucumbers. thegoodscentscompany.com Research has identified this compound as a natural constituent in violet leaves, where it is responsible for the intense, fatty, green scent of violet leaf oil. mdpi.comscentree.co Its flavor profile is also integral to the aromas of melon, green apple, and strawberry. thegoodscentscompany.com Furthermore, it has been identified as a significant volatile flavor substance in the fruit of Schisandra chinensis, contributing a distinct grassy aroma. mdpi.com

Table 1: Natural Occurrence and Aroma Profile of this compound

| Plant Source | Associated Aroma Description |

|---|---|

| Cucumber | Green, fresh, cucumber-like mdpi.comthegoodscentscompany.com |

| Violet Leaf | Intense, green, fatty, reminiscent of violet leaves mdpi.comscentree.co |

| Melon | Green, melon-like thegoodscentscompany.com |

| Strawberry | Green, fruity thegoodscentscompany.com |

| Green Apple | Green, apple-type flavor thegoodscentscompany.com |

| Schisandra chinensis | Grassy aroma mdpi.com |

A 2024 study on the volatile components of Schisandra chinensis fruit across different harvesting periods highlighted the exceptional sensory impact of this compound. The study found that the OAV for this compound ranged from 468.78 to 2682.15, values significantly higher than most other volatile substances detected. mdpi.com This demonstrates that (2E,6Z)-Nona-2,6-dien-ol is a key aroma compound, contributing substantially to the fruit's characteristic scent profile. mdpi.com Its powerful and diffusive nature means it can be used in trace amounts to create fresh, green notes in flavor compositions. thegoodscentscompany.com

The perception of odor begins with the interaction of volatile molecules with specific olfactory receptors (ORs) in the nasal epithelium. researchgate.net While direct studies detailing the interaction of this compound with specific human olfactory receptors are limited in the reviewed literature, research on structurally related compounds provides valuable insights.

For instance, in vitro studies on the isomer (3E,6Z)-3,6-Nonadien-1-ol have shown that it activates the human olfactory receptor OR2J3, which is known to detect green odorants. vulcanchem.com This suggests that C9-dienols likely bind to a specific subset of ORs responsible for processing "green" sensory information. Furthermore, interaction studies involving the related compound this compound acetate (B1210297) indicate that it interacts with human sensory receptors and can enhance the perception of other flavors. smolecule.com Given the structural similarities, it is highly probable that this compound also activates specific ORs, leading to its characteristic green, cucumber-like scent perception, but further research is needed to identify the exact receptors involved.

Odor Activity Value (OAV) Quantification and Sensory Impact

Function in Plant Chemical Ecology and Defense Signaling

As a plant metabolite, this compound is involved in the plant's interaction with its environment. nih.gov The emission of this and other VOCs is a critical part of plant chemical ecology, influencing interactions with both pests and beneficial organisms.

Plants emit a complex blend of VOCs from various tissues, including their roots. researchgate.netresearchgate.net Research has identified this compound as one of the VOCs emitted by the roots of barley (Hordeum vulgare). researchgate.net A study cataloging root volatiles from barley, maize, Arabidopsis, and fava bean also included nona-2,6-dien-1-ol (B1213189), highlighting its role in below-ground ecosystems. researchgate.net The emission of such compounds is not always constant and can be influenced by the plant's developmental stage and growing conditions. researchgate.net In the context of barley roots, the blend of emitted VOCs, including this compound, was found to be attractive to wireworms, the larvae of Agriotes sordidus, demonstrating a direct role in plant-insect interactions. researchgate.net

Plants can alter their emission of VOCs in response to biotic stresses, such as pathogen attacks, and abiotic stresses like drought or high light intensity. plantprotection.plnih.govpjoes.com These stress-induced VOCs, particularly green leaf volatiles (GLVs) and terpenoids, can act as signaling molecules, inducing defense responses in the emitting plant and neighboring plants. researchgate.netpjoes.com While this compound is a fatty acid-derived VOC, a class that includes many defense-related compounds, specific research directly linking its emission to the modulation of plant defense gene expression has not been detailed in the reviewed scientific literature. researchgate.netresearchgate.net Its established role in attracting a pest suggests it functions within the complex web of chemical ecology, though its precise signaling role in plant defense pathways remains an area for further investigation. researchgate.net

Volatile Organic Compound (VOC) Emission Patterns in Plant Responses

Role in Insect Communication and Semiochemistry

Semiochemicals are chemical substances or mixtures released by an organism that affect the behaviors of other individuals. plantprotection.pl In the context of insect-plant relationships, these chemical cues are fundamental to communication, guiding insects to food sources, oviposition sites, and mates. plantprotection.plpeerj.com this compound has been identified as a component of the complex volatile organic compound (VOC) blends emitted by plants, playing a role in these intricate interactions. uliege.beresearchgate.net

Identification as a Semiochemical in Insect-Plant Interactions

Research has established that plants emit a wide array of VOCs from their roots and aerial parts, which can be constitutive or induced. uliege.be These VOCs, including alcohols, aldehydes, and esters, act as semiochemicals that mediate ecological interactions. peerj.com this compound has been specifically identified as one of the fatty acid-derived VOCs released by the roots of barley (Hordeum vulgare). uliege.beresearchgate.net Its presence in this natural bouquet of plant-emitted signals categorizes it as a semiochemical, a molecule involved in the chemical ecology of insect-plant interactions. uliege.benih.gov The blend of volatiles from barley roots, which includes this compound, serves as a chemical cue for soil-dwelling insects. uliege.be

Attractant Properties Towards Specific Insect Species (e.g., Wireworms)

The larvae of certain click beetles, commonly known as wireworms, are significant agricultural pests that feed on the roots of various crops, including cereals like barley. uliege.be Studies have shown that these root-feeding herbivores are not solely dependent on general cues like CO2 gradients but also use specific plant-derived VOCs to locate host plants. uliege.be

| Compound Name | Chemical Class |

|---|---|

| This compound | Alkenyl Alcohol |

| Hexanal | Aldehyde |

| (E)-Hex-2-enal | Aldehyde |

| (E)-Non-2-enal | Aldehyde |

| (2E,6Z)-Nona-2,6-dienal | Aldehyde |

| Pentan-1-ol | Alcohol |

| Hexan-1-ol | Alcohol |

| Oct-1-en-3-ol | Alkenyl Alcohol |

| 2-Pentylfuran | Furan |

| Methyl hexanoate | Ester |

Investigation of Antimicrobial Activities and Synergistic Effects

Beyond its role in chemical ecology, this compound has been investigated for its potential antimicrobial properties. Research in this area often focuses on its efficacy both alone and in combination with other compounds, revealing synergistic effects that enhance its activity. This has led to its inclusion in patented antimicrobial compositions for personal care products. epo.orggoogle.comchemicalbook.com

The compound has demonstrated an antimicrobial effect, and this activity can be significantly amplified when combined with other specific agents. epo.orggoogle.com For example, synergistic binary mixtures have been formulated that show a greater antimicrobial effect than the sum of the individual components. This synergy allows for effective microbial inhibition at lower concentrations of the active ingredients. epo.org

Patent literature details compositions where this compound is combined with compounds such as 3-neopentylpyridine, 2-methylhexan-3-one oxime, and terpineol. epo.orggoogle.com These mixtures have shown enhanced antibacterial efficacy against strains like Corynebacterium xerosis, a bacterium relevant to personal hygiene. epo.org The synergistic action suggests that this compound may interfere with microbial processes in a way that complements the mechanisms of other antimicrobial agents.

| Compound 1 | Compound 2 | Observed Effect | Target Microorganism (Example) |

|---|---|---|---|

| This compound | 3-Neopentylpyridine | Synergistic antimicrobial activity | C. xerosis, S. aureus |

| This compound | 2-Methylhexan-3-one oxime | Synergistic antimicrobial activity | S. aureus |

| This compound | Terpineol | Synergistic antimicrobial activity | Not specified in detail |

| This compound | 2-Isopropyl-5-methylphenol | Synergistic antimicrobial activity | S. aureus |

Broader Ecological Implications as a Constitutive Plant Metabolite

This compound is recognized as a natural plant metabolite. nih.govchemicalbook.com Its identification in various unrelated plant species underscores its role as a constitutive compound, meaning it is produced by the plant as part of its normal metabolic processes. It has been reported as a component in cucumber oil and violet leaf oil, contributing to their characteristic green and fatty aromas. chemicalbook.com

As a constitutive metabolite emitted by roots, as seen in barley, this compound contributes to the complex chemical environment of the rhizosphere—the soil region directly influenced by root secretions. uliege.beuliege.be This chemical landscape is crucial for mediating interactions with a wide range of soil organisms, including herbivores, microbes, and symbiotic partners. The presence of this and other VOCs can influence the composition and behavior of the soil biome, with implications for plant health and defense. uliege.be Therefore, the broader ecological significance of this compound lies in its contribution to the chemical tapestry that plants use to navigate and manipulate their environment.

Advanced Analytical Methodologies for Detection and Quantification

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Profiling

Gas chromatography-mass spectrometry (GC-MS) is a fundamental technique for the analysis of volatile compounds like (2E,6Z)-nona-2,6-dien-1-ol. In this method, a sample's volatile components are separated in a gas chromatograph before being ionized and detected by a mass spectrometer. The resulting mass spectrum provides a unique fragmentation pattern that acts as a chemical fingerprint, allowing for the identification of the compound. uliege.benih.gov

For instance, in studies of barley roots, GC-MS has been employed to identify a range of volatile organic compounds, including this compound. uliege.be The process typically involves desorbing the collected volatile compounds in a heated injection port, separating them on a capillary column (such as a wax column), and then analyzing them with a mass spectrometer operating in electron ionization (EI) mode. uliege.be The identification is confirmed by comparing the obtained mass spectra with established libraries like NIST and Wiley. uliege.be

Table 1: GC-MS Parameters for this compound Analysis

| Parameter | Typical Value/Condition | Source |

|---|---|---|

| Column Type | Wax factor four (e.g., Agilent) | uliege.be |

| Injector Temperature | 250 °C (pulsed splitless mode) | uliege.be |

| Carrier Gas | Helium | uliege.be |

| Oven Temperature Program | Initial 40°C, ramped to 250°C-300°C | uliege.be |

| MS Ionization Mode | Electron Ionization (EI) at 70 eV | uliege.be |

| Mass Range Scanned | 20 to 350 amu | uliege.be |

Gas Chromatography-Olfactometry (GC-O) and GC-O/MS for Aroma Characterization

Gas chromatography-olfactometry (GC-O) is a specialized technique that combines the separation power of GC with human sensory perception. As compounds elute from the GC column, they are split into two paths: one leading to a detector (like a mass spectrometer or flame ionization detector) and the other to a sniffing port where a trained panelist can assess the odor. This allows for the direct correlation of specific chemical compounds with their perceived aroma. mdpi.comacs.org

GC-O has been instrumental in identifying the key odor-active compounds in various fruits and plants. For example, in the analysis of cape gooseberry (Physalis peruviana L.), GC-O helped to identify (2E,6Z)-nona-2,6-dienal, the corresponding aldehyde of the alcohol, as a significant contributor to the fruit's aroma profile, described as having a cucumber-like scent. mdpi.comresearchgate.net The combination of GC-O with MS (GC-O/MS) provides both the odor description and the mass spectral data for confident identification. acs.org

In studies of Muscaris grapes, GC-O was used to identify (2E,6Z)-nona-2,6-dienal as possessing a cucumber-like odor. acs.org Similarly, research on violet (Viola odorata L.) flower scents utilized GC-O to detect trace components with sensory relevance, including this compound and its aldehyde, which are responsible for the characteristic green-fatty odor of violet leaf absolute. tinkturenpresse.de

Headspace Solid-Phase Microextraction (HS-SPME) for Sample Preparation

Headspace solid-phase microextraction (HS-SPME) is a solvent-free sample preparation technique widely used for extracting volatile and semi-volatile organic compounds from a sample matrix. mdpi.comchromatographyonline.com A fused silica (B1680970) fiber coated with a stationary phase is exposed to the headspace above the sample, where volatile compounds partition onto the fiber. The fiber is then desorbed in the hot injector of a GC for analysis. chromatographyonline.com

HS-SPME is particularly useful for analyzing the volatile profiles of food and plant materials. mdpi.com In the study of cape gooseberry, HS-SPME was used for the quantification of volatile compounds. mdpi.com The choice of fiber coating is crucial for efficient extraction; a common choice for a broad range of volatiles is a divinylbenzene/carboxen/polydimethylsiloxane (DVB/CAR/PDMS) fiber. uliege.be This technique has also been applied to differentiate the volatile profiles of French and Egyptian violet absolutes, where (2E,6Z)-nona-2,6-dienol was found to be a specific volatile compound in the French variety. tinkturenpresse.de

Table 2: Typical HS-SPME Parameters

| Parameter | Typical Value/Condition | Source |

|---|---|---|

| Fiber Type | DVB/CAR/PDMS | uliege.be |

| Equilibration Temperature | 30 °C | uliege.be |

| Extraction Time | 30 minutes | uliege.be |

| Desorption | Thermal desorption in GC injector | chromatographyonline.com |

Aroma Extract Dilution Analysis (AEDA) in Flavor Research

Aroma Extract Dilution Analysis (AEDA) is a powerful technique used in flavor research to identify the most potent odorants in a sample. mdpi.comacs.org It involves the stepwise dilution of a flavor extract, with each dilution being analyzed by GC-O. The highest dilution at which an odor can still be detected is known as the flavor dilution (FD) factor. A higher FD factor indicates a more potent odorant. mdpi.com

In the analysis of cape gooseberry, AEDA revealed 18 odor-active regions, with (2E,6Z)-nona-2,6-dienal having an FD factor of 64. mdpi.comresearchgate.net Similarly, in a study on walnuts, AEDA was used to screen for odorants, and in Muscaris grapes, it helped in assigning FD factors to various compounds, with (2E,6Z)-nona-2,6-dienal having an FD factor of 32. acs.orgacs.org

Application of Odor Activity Values (OAVs) in Aroma Research

Table 3: Odor Activity Values (OAVs) of this compound and Related Compounds in Different Sources

| Compound | Source | OAV | Aroma Description | Source |

|---|---|---|---|---|

| This compound | Schisandra chinensis fruit | 468.78–2682.15 | Grassy | mdpi.com |

| (2E,6Z)-Nona-2,6-dienal | Cape Gooseberry | >1 | Cucumber | mdpi.comresearchgate.net |

High-Throughput Methodologies for Volatile Compound Analysis (e.g., PDMS-based profiling)

The demand for faster analysis of volatile compounds has led to the development of high-throughput methodologies. Polydimethylsiloxane (PDMS) is a versatile polymer frequently used in these methods, particularly in SPME fibers. uliege.be Automated SPME systems coupled with GC-MS allow for the rapid and reproducible analysis of a large number of samples, which is essential in fields like metabolomics and quality control in the food and beverage industry. chromatographyonline.com The use of such automated systems can significantly increase sample throughput for profiling compounds like this compound.

Integration of Spectroscopic Techniques (e.g., NMR) for Structural Confirmation

While GC-MS is excellent for identifying known compounds by matching their mass spectra to libraries, the definitive structural elucidation of novel compounds or the unambiguous confirmation of isomers often requires the integration of other spectroscopic techniques, most notably Nuclear Magnetic Resonance (NMR) spectroscopy. NMR provides detailed information about the carbon-hydrogen framework of a molecule, which is crucial for confirming the precise location of double bonds and the stereochemistry (E/Z configuration) of compounds like this compound. While specific NMR data for this compound is not detailed in the provided context, it remains the gold standard for structural confirmation in chemical analysis.

Future Research Directions and Translational Opportunities

Elucidation of Undiscovered Biosynthetic Pathways and Enzymes

(2E,6Z)-Nona-2,6-dien-1-ol is a volatile fatty alcohol recognized as a plant metabolite. chemicalbook.comresearchgate.net Its formation is linked to the lipoxygenase (LOX) pathway, which involves the oxidative cleavage of unsaturated fatty acids. While it is understood that this compound is derived from fatty acids, the specific enzymes and intermediate steps in many organisms remain to be fully elucidated. wikipedia.org

Future research should focus on identifying and characterizing the specific desaturases, lipoxygenases, hydroperoxide lyases, and alcohol dehydrogenases involved in the biosynthesis of this compound in various plant species. Isotopic labeling studies have indicated that its corresponding aldehyde, (2E,6Z)-nona-2,6-dienal, is formed from α-linolenic acid, a reaction catalyzed by hydroperoxide lyases. wikipedia.org Investigating the genetic and biochemical diversity of these enzymatic pathways across different plant families could reveal novel enzymes with unique substrate specificities and catalytic efficiencies.

Table 1: Known and Putative Precursors in the Biosynthesis of this compound

| Precursor | Role | Organism(s) |

| α-Linolenic Acid | Starting substrate for the formation of the C9 aldehyde precursor. wikipedia.org | Plants |

| (2E,6Z)-Nona-2,6-dienal | Direct aldehyde precursor, reduced to the alcohol form. tinkturenpresse.de | Plants |

Metabolic Engineering and Synthetic Biology Approaches for Sustainable Production

The "green" and "cucumber" aroma of this compound makes it a valuable compound in the flavor and fragrance industry. chemicalbook.comthegoodscentscompany.com Currently, its production often relies on chemical synthesis or extraction from natural sources, which can be inefficient and unsustainable. scentree.co

Metabolic engineering and synthetic biology offer promising alternatives for the sustainable production of this alcohol. By introducing the identified biosynthetic genes into microbial hosts such as Saccharomyces cerevisiae or Escherichia coli, it is possible to develop fermentation-based production platforms. This approach requires a deep understanding of the biosynthetic pathway and the ability to optimize metabolic fluxes towards the target molecule. Future work should focus on constructing and optimizing these microbial cell factories, including balancing the expression of pathway enzymes and minimizing the formation of byproduct.

Advanced Understanding of Chemoreception and Olfactory Transduction Mechanisms

This compound is a potent olfactory stimulus for a variety of organisms, from insects to humans. uliege.be While its aroma is well-characterized, the specific olfactory receptors (ORs) that detect this molecule and the subsequent signal transduction pathways are not fully understood.

Future research should aim to deorphanize the specific ORs that bind to this compound in different species. High-throughput screening of OR libraries against this compound can identify candidate receptors. acs.org Subsequent functional characterization of these receptors, using techniques such as electrophysiology and calcium imaging, will provide insights into the molecular basis of its perception. Understanding these mechanisms could lead to the development of novel fragrance ingredients and flavor modifiers.

In-depth Structure-Activity Relationship Studies for Tailored Biological Functions

The biological activity of this compound is intrinsically linked to its molecular structure. The geometry of the double bonds (2E, 6Z) and the presence of the hydroxyl group are critical for its characteristic aroma and interactions with biological systems.

Systematic structure-activity relationship (SAR) studies are needed to explore how modifications to the molecule's structure affect its olfactory properties and other biological functions. This involves synthesizing a series of analogs with variations in chain length, degree of unsaturation, and functional groups. The resulting compounds can then be evaluated for their aroma profiles and bioactivities. Such studies could lead to the design of novel compounds with tailored sensory characteristics or enhanced biological effects. For instance, its corresponding acetate (B1210297) ester, (2E,6Z)-nona-2,6-dien-1-yl acetate, possesses a green, fatty, and nutty smell. scentree.co

Novel Applications in Chemical Ecology and Pest Management Strategies

Volatile organic compounds (VOCs) emitted by plants play a crucial role in mediating interactions with other organisms, including herbivores and their natural enemies. This compound has been identified as a component of the VOC blend emitted by barley roots, which was found to be attractive to wireworms (Agriotes sordidus). uliege.be

This finding opens up possibilities for its use in pest management. Future research could investigate the potential of this compound as a component in attract-and-kill or push-pull strategies for controlling wireworms and other soil-dwelling pests. uliege.be Further studies are also needed to understand its role in attracting natural enemies of crop pests, which could be harnessed for biological control.

Table 2: Ecological Interactions Involving this compound

| Interacting Organism | Type of Interaction | Context |

| Wireworm (Agriotes sordidus) | Attractant | Barley root volatile. uliege.be |

Development of Advanced Analytical Techniques for Trace Analysis in Complex Matrices

Detecting and quantifying this compound in complex biological and environmental samples, often at trace levels, presents a significant analytical challenge. Current methods often rely on gas chromatography-mass spectrometry (GC-MS). uliege.be

There is a need for the development of more sensitive and selective analytical techniques. Advanced methods such as comprehensive two-dimensional gas chromatography (GC×GC) coupled with time-of-flight mass spectrometry (TOF-MS) could provide enhanced separation and identification of this compound in complex volatile profiles. mdpi.com Furthermore, the development of biosensors based on the specific olfactory receptors for this compound could offer rapid and on-site detection capabilities for applications in food quality control and environmental monitoring. The use of derivatization reagents in conjunction with techniques like electrospray ionization-ion mobility-mass spectrometry (ESI-IM-MS) can also improve the detection sensitivity for alcohols. acs.org

常见问题

Basic Research Questions

Q. How can researchers confirm the structural identity of (2E,6Z)-Nona-2,6-dien-1-ol in natural extracts?

- Method : Combine gas chromatography-mass spectrometry (GC-MS) with non-polar (e.g., DB-5) and polar (e.g., HP-INNOWax) capillary columns. Compare retention indices (RI) and mass spectra against NIST Standard Reference Database entries. Validate stereochemistry using nuclear Overhauser effect (NOE) NMR experiments .

Q. What enzymatic pathways are implicated in the biosynthesis of this compound in plants?

- Method : Investigate lipoxygenase (LOX) and alcohol dehydrogenase (ADH) activity in plant tissues. Use gene silencing (e.g., CRISPR/Cas9) or enzyme inhibitors to disrupt candidate genes (e.g., Cla97C02G049790 in watermelon) and quantify metabolite changes via LC-MS or GC-MS .

Q. What safety protocols are essential for handling this compound in laboratory settings?

- Method : Use fume hoods for volatile handling, wear nitrile gloves, and store the compound at 4°C in airtight containers. In case of skin contact, wash thoroughly with soap and water. Refer to safety data sheets (SDS) for emergency measures .

Advanced Research Questions

Q. How can multi-omics approaches elucidate genetic and metabolic regulation of this compound synthesis?

- Method : Integrate GWAS (to identify SNPs linked to metabolite variation), RNA-seq (to track gene expression of LOX/ADH), and metabolomics (to quantify pathway intermediates). Validate candidate genes via heterologous expression in model organisms (e.g., E. coli or yeast) .

Q. What experimental strategies resolve contradictions in reported bioactivity or stereochemical data for this compound?

- Method : Replicate studies under standardized conditions (e.g., ISO/IEC 17025). Apply multivariate statistical analysis (e.g., PCA or PLS-DA) to identify confounding variables. Cross-validate stereochemical assignments using chiral chromatography or vibrational circular dichroism (VCD) .

Q. How can synthetic routes for this compound be optimized for yield and stereoselectivity?

- Method : Use phosphonium salt-mediated Wittig reactions under low-temperature conditions to stabilize intermediates. Monitor reaction progress via TLC and optimize catalyst loading (e.g., Pd/C for hydrogenation). Purify via silica gel chromatography with ethyl acetate/petroleum ether gradients .

Q. What role does this compound play in plant-insect interactions, and how can this be experimentally validated?

- Method : Conduct olfactometer assays to test insect behavioral responses. Use RNAi to silence LOX/ADH genes in plants and measure changes in herbivore attraction. Pair with headspace collection and GC-MS to correlate volatile emission patterns with insect activity .

Methodological Considerations

- Data Validation : Cross-reference chromatographic data with NIST databases and report RI values with ±5 index unit tolerance .

- Statistical Rigor : Apply ANOVA or non-parametric tests (e.g., Kruskal-Wallis) for metabolite quantification, ensuring p-values are adjusted for multiple comparisons .

- Stereochemical Purity : Use enantioselective GC columns (e.g., Cyclosil-B) or derivatization with chiral agents (e.g., Mosher’s esters) for absolute configuration determination .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。